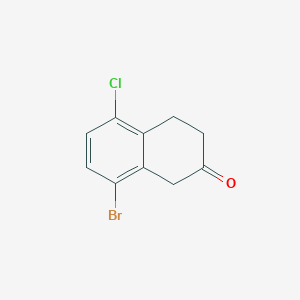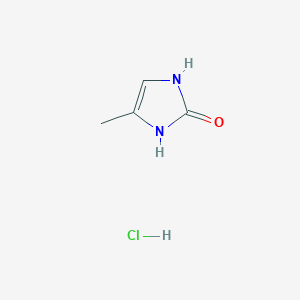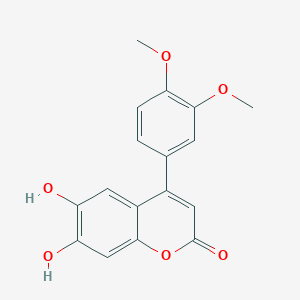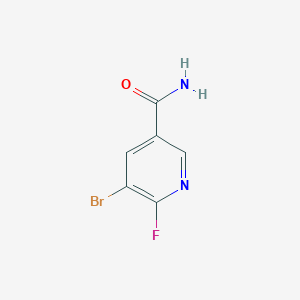
5-Bromo-6-fluoronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-fluoronicotinamide is an organic compound with the molecular formula C₆H₄BrFN₂O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by bromine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method is the bromination of 6-fluoronicotinamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromo-6-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes such as histone deacetylases (HDACs).
Biological Research: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe for studying biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-fluoronicotinamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoronicotinamide: Similar in structure but lacks the bromine atom.
6-Bromonicotinamide: Similar in structure but lacks the fluorine atom.
5-Bromo-6-chloronicotinamide: Another halogenated derivative with chlorine instead of fluorine.
Uniqueness
5-Bromo-6-fluoronicotinamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery and material science .
Propiedades
Fórmula molecular |
C6H4BrFN2O |
|---|---|
Peso molecular |
219.01 g/mol |
Nombre IUPAC |
5-bromo-6-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrFN2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11) |
Clave InChI |
SHOPKRDFLNKHEE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


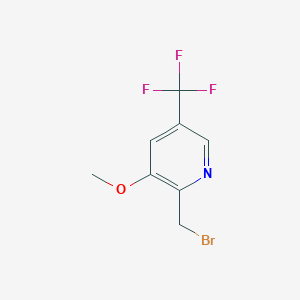
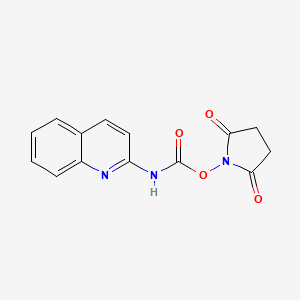
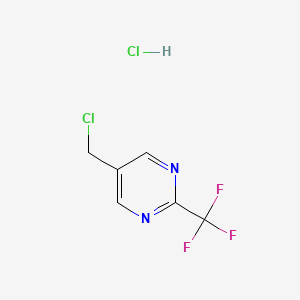

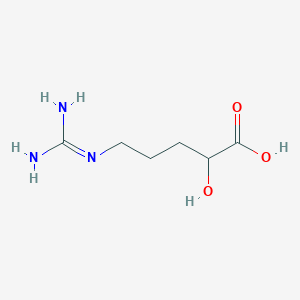
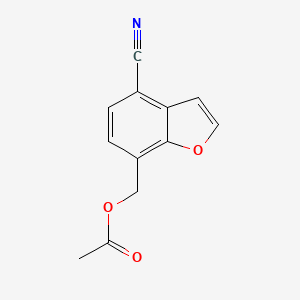
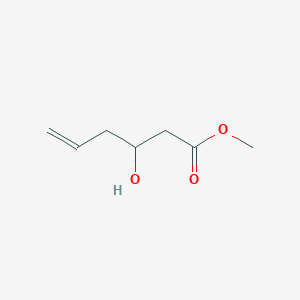
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
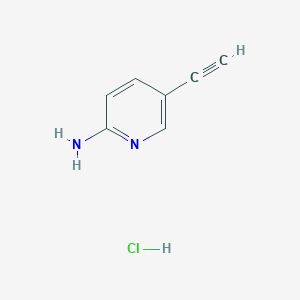

![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
